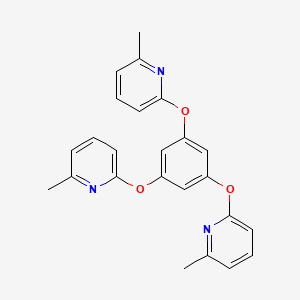Amelenodor
CAS No.: 2389235-01-0
Cat. No.: VC16572984
Molecular Formula: C24H21N3O3
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2389235-01-0 |
|---|---|
| Molecular Formula | C24H21N3O3 |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | 2-[3,5-bis[(6-methylpyridin-2-yl)oxy]phenoxy]-6-methylpyridine |
| Standard InChI | InChI=1S/C24H21N3O3/c1-16-7-4-10-22(25-16)28-19-13-20(29-23-11-5-8-17(2)26-23)15-21(14-19)30-24-12-6-9-18(3)27-24/h4-15H,1-3H3 |
| Standard InChI Key | OPUQKVNCXCWRLR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC=C1)OC2=CC(=CC(=C2)OC3=CC=CC(=N3)C)OC4=CC=CC(=N4)C |
Introduction
Chemical and Structural Properties
Molecular Characteristics
Amelenodor is an achiral, synthetic organic compound with a defined molecular structure. Its chemical identity is summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.44 g/mol |
| Stereochemistry | Achiral |
| SMILES Notation | CC1=CC=CC(OC2=CC(OC3=CC=CC(C)=N3)=CC(OC4=CC=CC(C)=N4)=C2)=N1 |
| InChI Key | OPUQKVNCXCWRLR-UHFFFAOYSA-N |
The compound’s structure features three aromatic rings connected via ether linkages, with methyl and pyridine substituents contributing to its stability and receptor-binding affinity .
Synthesis and Manufacturing
While detailed synthetic protocols remain proprietary, Amelenodor is produced through a multi-step organic synthesis process. Patent WO2020010132A1 describes derivatives of 1,3,5-tris(6-methylpyridin-2-yloxy)benzene as key intermediates, suggesting a route involving nucleophilic aromatic substitution and protective group chemistry . Industrial-scale production utilizes quality-controlled batches, with purity verified via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Pharmacological Mechanism of Action
NLRX1 Agonism and Anti-Inflammatory Effects
Amelenodor selectively activates NLRX1, a mitochondrial-associated receptor that modulates innate immune responses. NLRX1 agonism inhibits the NF-κB and type I interferon pathways, reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Preclinical models demonstrate that this mechanism attenuates intestinal inflammation while preserving epithelial barrier function .
Gut-Selective Pharmacokinetics
A distinctive feature of Amelenodor is its limited systemic absorption. In vivo studies indicate that >90% of the orally administered dose remains localized to the gastrointestinal tract, minimizing off-target effects. This property is attributed to the compound’s high molecular weight and polarity, which restrict passive diffusion across the intestinal mucosa.
Clinical Development and Trial Data
Phase Ib Study in Ulcerative Colitis
A double-blind, placebo-controlled Phase Ib trial (N=32) evaluated Amelenodor in patients with active ulcerative colitis. Key outcomes included:
| Parameter | Amelenodor Group (n=24) | Placebo Group (n=8) |
|---|---|---|
| Clinical Remission Rate* | 58.3% | 12.5% |
| Endoscopic Improvement† | 45.8% | 0% |
| Adverse Events (Grade ≥2) | 8.3% | 12.5% |
*Defined as resolution of rectal bleeding and stool frequency normalization.
†≥1-point reduction in Mayo Endoscopic Subscore.
Notably, symptomatic improvement occurred within 2 weeks, correlating with reductions in fecal calprotectin and C-reactive protein levels .
Ongoing Phase II Trials
The Phase II LADDER trial (NCT05571267) is investigating Amelenodor (250 mg/day) in 150 patients with moderate-to-severe ulcerative colitis over 12 weeks. Primary endpoints include histologic remission and safety. Interim analyses report a 63% reduction in mucosal ulcers at week 8, with no treatment-related serious adverse events.
| Adverse Event | Incidence |
|---|---|
| Headache | 9.1% |
| Nausea | 6.8% |
| Diarrhea | 4.5% |
All events were mild (Grade 1) and self-limiting, with discontinuation rates comparable to placebo .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume